molecular formula C13H8FNO B14133148 6-Fluoro-2-phenyl-1,3-benzoxazole

6-Fluoro-2-phenyl-1,3-benzoxazole

Cat. No.: B14133148
M. Wt: 213.21 g/mol
InChI Key: XUOIBUTUURVPES-UHFFFAOYSA-N
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Description

6-Fluoro-2-phenyl-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic compounds consisting of a benzene ring fused to an oxazole ring. The presence of a fluorine atom at the 6th position and a phenyl group at the 2nd position makes this compound unique. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-phenyl-1,3-benzoxazole typically involves the condensation of 2-aminophenol with a fluorinated benzaldehyde. One common method is the reaction of 2-aminophenol with 6-fluorobenzaldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and an oxidizing agent like hydrogen peroxide (H₂O₂) under reflux conditions . This reaction yields the desired benzoxazole derivative with high efficiency.

Industrial Production Methods: Industrial production of benzoxazole derivatives often employs scalable and eco-friendly methods. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are used to enhance the reaction efficiency and yield. The use of microwave irradiation and green solvents like water further improves the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-2-phenyl-1,3-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Fluoro-2-phenyl-1,3-benzoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-phenyl-1,3-benzoxazole involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and DNA, affecting their function.

    Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

6-Fluoro-2-phenyl-1,3-benzoxazole can be compared with other benzoxazole derivatives:

Properties

Molecular Formula

C13H8FNO

Molecular Weight

213.21 g/mol

IUPAC Name

6-fluoro-2-phenyl-1,3-benzoxazole

InChI

InChI=1S/C13H8FNO/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H

InChI Key

XUOIBUTUURVPES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)F

Origin of Product

United States

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